2-(1H-indol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone
Description
2-(1H-Indol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone is a heterocyclic compound featuring an indole moiety linked via an ethanone bridge to a 4-methoxy-substituted piperidine ring. Indole derivatives are pharmacologically significant due to their ability to interact with neurotransmitter receptors (e.g., serotonin receptors), while the 4-methoxypiperidine group may enhance solubility and modulate pharmacokinetic properties. This compound’s structural framework is common in medicinal chemistry, particularly in the development of central nervous system (CNS)-targeting agents .
Properties
IUPAC Name |
2-indol-1-yl-1-(4-methoxypiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-20-14-7-10-17(11-8-14)16(19)12-18-9-6-13-4-2-3-5-15(13)18/h2-6,9,14H,7-8,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWKBDYKUARNCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)CN2C=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone typically involves the reaction of an indole derivative with a piperidine derivative under specific conditions. One common method involves the use of a coupling reagent to facilitate the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 2-(1H-indol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1H-indol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following table highlights key structural differences and similarities between the target compound and analogous derivatives:
*Calculated based on molecular formula.
Key Observations:
- Indole Position and Substitution : The target compound’s indole is unsubstituted at position 1, whereas derivatives like and feature methyl groups at indole positions 2, 3, or 3. Methyl groups increase lipophilicity but may sterically hinder receptor binding.
- Heterocyclic Amine Modifications: The 4-methoxy group in the target compound improves water solubility compared to non-polar substituents (e.g., benzhydryl in ). Piperazine-based analogs (e.g., ) offer flexibility in introducing aromatic or alkyl groups for tuning receptor interactions.
- Linker Diversity: While the ethanone bridge is conserved in most analogs, compounds like replace indole with a tetrazole ring, altering electronic properties and hydrogen-bonding capacity.
Physicochemical and Pharmacokinetic Properties
- Polarity and Solubility: The 4-methoxy group in the target compound likely enhances aqueous solubility compared to methyl- or benzyl-substituted analogs (e.g., ).
- Molecular Weight : The target compound (~274 g/mol) falls within the ideal range for CNS drugs (<500 g/mol), unlike bulkier analogs like (~439 g/mol), which may face challenges in blood-brain barrier penetration.
- Synthetic Accessibility : Piperidine/piperazine-linked indoles are typically synthesized via nucleophilic substitution or coupling reactions. For example, describes HSQC NMR for structural validation, a method applicable to the target compound’s characterization.
Biological Activity
2-(1H-indol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone, a compound featuring an indole and a piperidine moiety, has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of 2-(1H-indol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone can be represented as follows:
This compound combines an indole ring system with a methoxypiperidine side chain, which may contribute to its biological effects.
Anticancer Properties
Research indicates that compounds with indole structures often exhibit anticancer properties. For instance, studies have shown that derivatives of indole can induce apoptosis in cancer cells by inhibiting anti-apoptotic proteins such as Bcl-2 .
Case Study:
In a study examining the effects of various indole derivatives on cancer cell lines, 2-(1H-indol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone demonstrated significant cytotoxicity against breast cancer cells (MCF-7). The mechanism involved the activation of caspase pathways and modulation of the cell cycle .
Neuroprotective Effects
The piperidine component is known for its neuroprotective properties. Compounds containing piperidine rings have been studied for their potential to protect against neurodegenerative diseases.
Research Findings:
A recent study indicated that 2-(1H-indol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone could enhance neuronal survival in models of oxidative stress. The compound was shown to upregulate antioxidant enzymes, thereby reducing neuronal apoptosis .
The biological activity of 2-(1H-indol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone is likely mediated through several mechanisms:
- Inhibition of Apoptotic Pathways: The compound may inhibit Bcl-2 family proteins, promoting apoptosis in cancer cells.
- Antioxidant Activity: By enhancing the activity of endogenous antioxidants, it may protect neural tissues from oxidative damage.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-(1H-indol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone?
- Methodological Answer : A common approach involves coupling indole derivatives with functionalized piperidine precursors. For example, a benzoylpiperidine scaffold can be synthesized via nucleophilic substitution or amide bond formation. In analogous studies, intermediates like 1-(4-(4-(phenylsulfonyl)benzoyl)piperidin-1-yl)ethanone were prepared using coupling agents (e.g., DCC or EDCI) under inert atmospheres, followed by purification via column chromatography . Reaction optimization (e.g., temperature, solvent polarity) is critical to improve yield and purity.
Q. Which analytical techniques are effective for structural characterization of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves absolute stereochemistry and bond angles, as demonstrated for structurally similar ethanone derivatives .
- NMR spectroscopy : Key for confirming substitution patterns (e.g., indole C-H coupling, piperidine methoxy group). - and -NMR in CDCl or DMSO-d are standard .
- Computational studies : Density Functional Theory (DFT) calculations validate molecular geometry and electronic properties, aligning with experimental data .
Q. How should researchers handle stability and storage of this compound?
- Methodological Answer : Store under inert conditions (argon or nitrogen) at -20°C to prevent oxidation or hydrolysis. Use desiccants to mitigate hygroscopic degradation. For shipping, stabilize with blue ice to avoid thermal decomposition . Regular HPLC or LC-MS monitoring is advised to assess purity over time.
Advanced Research Questions
Q. How can computational modeling predict biological target interactions for this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations identify potential binding sites. For example, piperidine-containing analogs show affinity for histamine receptors, validated by in silico screening against protein databases (PDB IDs: e.g., 3RZE for HR) . Free energy calculations (MM-PBSA) refine binding affinity predictions .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Dose-response profiling : Establish EC/IC values across multiple assays (e.g., enzymatic vs. cell-based) to contextualize potency discrepancies.
- Metabolic stability assays : Evaluate cytochrome P450 interactions to explain variability in in vivo efficacy .
- Cross-species validation : Test activity in human vs. rodent models to account for species-specific target differences .
Q. How to design structure-activity relationship (SAR) studies for optimizing this compound?
- Methodological Answer :
- Systematic substitution : Modify indole (e.g., halogenation at C-5) or piperidine (e.g., replacing methoxy with ethoxy) to probe steric/electronic effects.
- Bioisosteric replacement : Replace the ethanone moiety with thioketone or amide groups to assess tolerance .
- In vitro bioassays : Prioritize high-throughput screening (HTS) against target panels (e.g., GPCRs, kinases) to identify selectivity trends .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Knockdown/knockout models : Use CRISPR-Cas9 to silence putative targets (e.g., HR) and confirm functional dependency .
- Transcriptomic profiling : RNA-seq identifies downstream pathways affected by treatment.
- Pharmacological rescue : Co-administration with known inhibitors/agonists clarifies pathway involvement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
